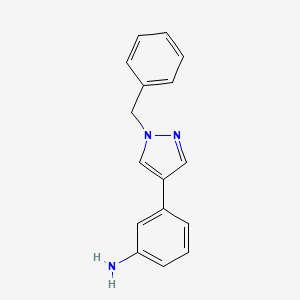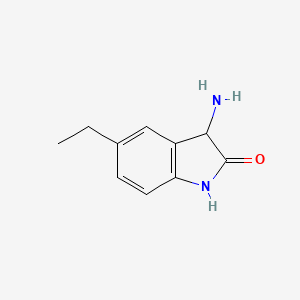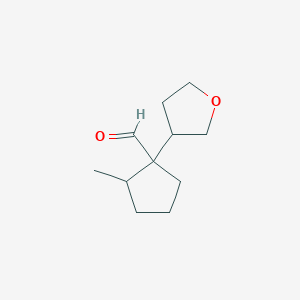
2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂. It is characterized by a cyclopentane ring substituted with a methyl group and an oxolan-3-yl group, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an oxolan-3-yl group in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and oxolan-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and nucleophiles are used to introduce new functional groups.
Major Products Formed
Oxidation: 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carboxylic acid.
Reduction: 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolan-3-yl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(oxolan-2-yl)cyclopentane-1-carbaldehyde
- 2-Methyl-1-(oxolan-4-yl)cyclopentane-1-carbaldehyde
- 2-Methyl-1-(oxolan-3-yl)cyclohexane-1-carbaldehyde
Uniqueness
2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is unique due to the specific positioning of the oxolan-3-yl group on the cyclopentane ring
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-9-3-2-5-11(9,8-12)10-4-6-13-7-10/h8-10H,2-7H2,1H3 |
InChI Key |
HOYPWSLPZGNPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C=O)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13298559.png)

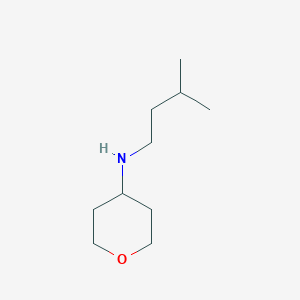

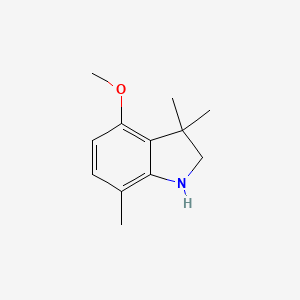

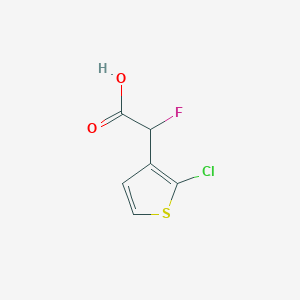
![1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol](/img/structure/B13298602.png)

![6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13298635.png)
